![molecular formula C16H10N4 B14430456 2-Phenylpyrazino[2,3-b]quinoxaline CAS No. 80102-43-8](/img/structure/B14430456.png)
2-Phenylpyrazino[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylpyrazino[2,3-b]quinoxaline is a heterocyclic compound that belongs to the class of quinoxalines It is characterized by a fused ring system consisting of a pyrazine ring and a quinoxaline ring, with a phenyl group attached to the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazino[2,3-b]quinoxaline typically involves the condensation of appropriate precursors. One common method is the condensation of 2-phenyl-1,2-diamine with a 1,2-dicarbonyl compound under acidic conditions. The reaction is usually carried out in refluxing ethanol or acetic acid, yielding the desired product in moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
2-Phenylpyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: LiAlH4, NaBH4
Oxidation: Vanadium(V) oxide
Substitution: Halogens, organometallic compounds
Major Products Formed
Reduction: Dihydro and tetrahydro derivatives
Oxidation: Oxidized derivatives
Substitution: Halogenated or aryl-substituted derivatives
科学的研究の応用
Medicinal Chemistry: The compound exhibits promising anticancer, antimicrobial, and antiviral activities.
Materials Science: Due to its unique electronic properties, 2-Phenylpyrazino[2,3-b]quinoxaline is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
作用機序
The mechanism of action of 2-Phenylpyrazino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
2-Phenylpyrazino[2,3-b]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline: A simpler structure with a fused benzene and pyrazine ring, lacking the phenyl group.
Pyrido[2,3-b]pyrazine: Another fused heterocyclic compound with a pyridine ring instead of a benzene ring.
Pyrido[3,4-b]pyrazine: Similar to pyrido[2,3-b]pyrazine but with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which imparts distinct electronic and steric properties, making it suitable for various specialized applications.
特性
CAS番号 |
80102-43-8 |
|---|---|
分子式 |
C16H10N4 |
分子量 |
258.28 g/mol |
IUPAC名 |
3-phenylpyrazino[2,3-b]quinoxaline |
InChI |
InChI=1S/C16H10N4/c1-2-6-11(7-3-1)14-10-17-15-16(20-14)19-13-9-5-4-8-12(13)18-15/h1-10H |
InChIキー |
ILVJSCIBHRYTMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




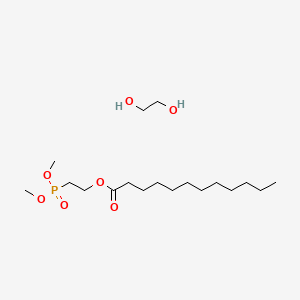
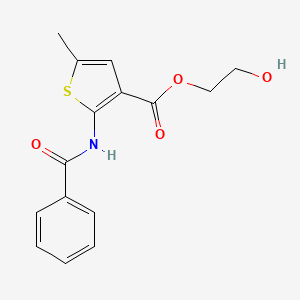
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
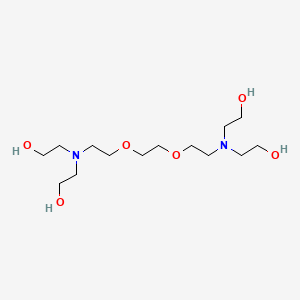
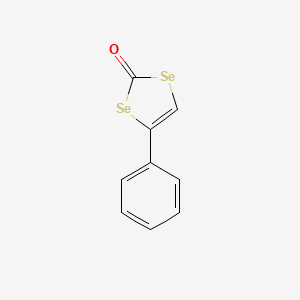
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
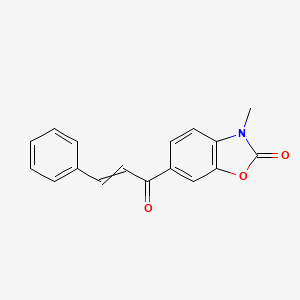
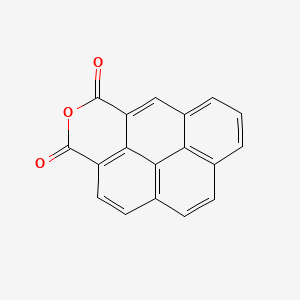
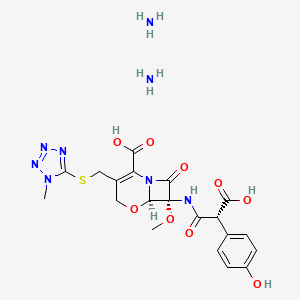

![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
